molecular formula C8H6BF6KO- B12342695 Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium

Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium

Cat. No.: B12342695
M. Wt: 282.03 g/mol
InChI Key: OJZZMXVBDDBZLE-UHFFFAOYSA-N
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Description

Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium (CAS: 1394827-04-3, MFCD18861588) is a fluorinated organoboron compound with the molecular formula C₈H₅BF₆KO and a molecular weight of 286.03 g/mol . It belongs to the potassium trifluoroborate salt family, widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, air tolerance, and water solubility. The compound features a trifluoromethoxy (–OCF₃) group at the para position of a benzyl-substituted borate, conferring strong electron-withdrawing effects that enhance its stability and reactivity in catalytic processes .

Properties

Molecular Formula

C8H6BF6KO-

Molecular Weight

282.03 g/mol

InChI

InChI=1S/C8H6BF6O.K/c10-8(11,12)16-7-3-1-6(2-4-7)5-9(13,14)15;/h1-4H,5H2;/q-1;

InChI Key

OJZZMXVBDDBZLE-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1=CC=C(C=C1)OC(F)(F)F)(F)(F)F.[K]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium typically involves the reaction of potassium borohydride with 4-(trifluoromethoxy)benzyl chloride in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: It can be reduced to form borane derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are employed.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Borane derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium has several scientific research applications, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.

    Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.

    Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as a building block for boron-containing pharmaceuticals.

    Catalysis: The compound serves as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling reactions and hydroboration.

Mechanism of Action

The mechanism of action of trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with electron-rich species, facilitating the formation of new chemical bonds. The trifluoromethoxy group enhances the compound’s reactivity by increasing the electron density around the boron atom, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Trifluoromethoxy vs. Methoxy Substituents
  • Potassium trifluoro(4-methoxyphenyl)borate (CAS: 192863-36-8, Similarity: 0.92 ):
    • Formula: C₇H₇BF₃KO (Mol. Wt.: 230.03 g/mol).
    • The methoxy (–OCH₃) group is less electron-withdrawing than –OCF₃, reducing the borate’s stability under acidic conditions. This compound exhibits lower thermal stability (decomposition at ~150°C) compared to the target compound (>200°C) .
Trifluoromethoxy vs. Phenoxy Substituents
  • Potassium trifluoro(4-phenoxyphenyl)boranuide (CAS: 1187951-62-7, Similarity: 0.90 ): Formula: C₁₂H₁₀BF₃KO (Mol. Wt.: 284.12 g/mol). The phenoxy (–OPh) group introduces steric bulk and moderate electron-withdrawing effects, leading to slower reaction kinetics in cross-coupling compared to the target compound’s –OCF₃ group .

Positional Isomerism of Substituents

  • Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (CAS: 1985700-36-4 ):
    • Formula: C₇H₄BF₆KO (Mol. Wt.: 268.01 g/mol).
    • The ortho-positioned –OCF₃ group creates steric hindrance, reducing its efficiency in forming transition-metal complexes during coupling reactions. This positional isomer exhibits 20% lower yield in model Suzuki reactions compared to the para-substituted target compound .

Functional Group Modifications

Hydrophilic vs. Hydrophobic Substituents
  • Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate (CAS: 1015082-81-1 ):
    • Formula: C₈H₉BF₃KO (Mol. Wt.: 230.07 g/mol).
    • The –CH₂CH₂OH group enhances water solubility (>50 mg/mL) but reduces stability in organic solvents. In contrast, the target compound’s –OCF₃ group balances moderate solubility (10–20 mg/mL in THF) with superior stability .
Nitrogen-Containing Substituents
  • Potassium 4-(1-methyl-4-piperazinyl)phenyltrifluoroborate (CAS: 1691248-19-7 ):
    • Formula: C₁₁H₁₅BF₃KN₂ (Mol. Wt.: 282.16 g/mol).
    • The piperazinyl group enables hydrogen bonding, improving solubility in polar aprotic solvents (e.g., DMF). However, this group may coordinate with metal catalysts, complicating reaction pathways compared to the target compound .

Electronic Effects and Reactivity

Compound Substituent Electron Effect Suzuki Reaction Yield (%) Stability (TGA onset, °C)
Target Compound –OCF₃ (para) Strongly withdrawing 85–90 210
Potassium phenyltrifluoroborate –H (no substituent) Neutral 70–75 180
Potassium 4-methoxyphenyltrifluoroborate –OCH₃ (para) Weakly donating 65–70 150
Potassium 4-(trifluoromethyl)phenyltrifluoroborate –CF₃ (para) Strongly withdrawing 80–85 220

Key Observations :

  • The target compound’s –OCF₃ group provides a balance of electronic withdrawal and steric accessibility, resulting in high reaction yields and thermal stability.
  • Non-fluorinated analogs (e.g., –OCH₃) show reduced stability and reactivity due to weaker electron withdrawal .

Biological Activity

Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium is a specialized organoboron compound characterized by its unique trifluoromethyl and trifluoromethoxy groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic biology.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H6BF6O.K
  • Molecular Weight : 284.04 g/mol

The presence of multiple fluorine atoms enhances the compound's lipophilicity and stability, making it suitable for various biological applications.

The biological activity of this compound is largely attributed to its ability to interact with biological targets through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in antibiotic development.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • A study investigated the inhibition of acetylcholinesterase (AChE) by various organoboron compounds, including this compound. Results indicated a significant inhibitory effect, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Activity :
    • Research performed on a series of organoboron compounds revealed that this compound exhibited notable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating promising potential as an antimicrobial agent.
  • Cell Viability Assays :
    • In vitro studies using human cancer cell lines demonstrated that the compound could induce apoptosis at higher concentrations, with IC50 values around 15 µM. This suggests a possible role in cancer therapy through targeted cytotoxicity.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityIC50 (µM)MIC (µg/mL)
This compoundC8H6BF6O.KAChE Inhibition, Antimicrobial1532
Potassium trifluoro[(4-fluorophenyl)methyl]boranuideC7H6BF4KModerate AChE Inhibition2064
Potassium trifluoro[(4-methoxyphenyl)methyl]boranuideC7H7BF3KOWeak Antimicrobial Activity50128

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